[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine
CAS No.: 400757-07-5
Cat. No.: VC21432270
Molecular Formula: C13H17N3
Molecular Weight: 215.29g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400757-07-5 |
|---|---|
| Molecular Formula | C13H17N3 |
| Molecular Weight | 215.29g/mol |
| IUPAC Name | [3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C13H17N3/c1-9-6-4-5-7-13(9)16-11(3)12(8-14)10(2)15-16/h4-7H,8,14H2,1-3H3 |
| Standard InChI Key | KLVWCBVJLFOUFB-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C |
| Canonical SMILES | CC1=CC=CC=C1N2C(=C(C(=N2)C)CN)C |
Introduction
Chemical Structure and Classification
Structural Composition
[3,5-Dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine contains a pyrazole core substituted with methyl groups at the 3 and 5 positions, a 2-methylphenyl group at position 1, and a methanamine group at position 4. The compound belongs to the broader family of pyrazole derivatives, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms .
The structural arrangement gives this molecule several distinctive features:
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A pyrazole ring system with two nitrogen atoms in adjacent positions
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Methyl substituents at positions 3 and 5 of the pyrazole ring
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A 2-methylphenyl (o-tolyl) group at position 1
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A methanamine (CH₂NH₂) functional group at position 4
This structure differs from the closely related compound {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine, which has an additional methyl group on the amine portion .
Structural Relationship to Similar Compounds
The target compound shares structural similarities with several related molecules that provide context for understanding its properties. A closely related compound is {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine (CID 45792235), which differs only by the presence of an additional methyl group on the amine functionality . Another similar compound is (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine (CID 4961800), which lacks the methyl group on the phenyl ring but contains a methylated amine .
The core 3,5-dimethylpyrazole structure serves as the foundation for these derivatives and has been well-studied in the literature . This core structure can be synthesized through the condensation of acetylacetone and hydrazine, yielding a white solid that dissolves well in polar organic solvents .
Physical and Chemical Properties
Predicted Physical Properties
Based on the structural analysis and comparison with similar compounds, the physical properties of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine can be predicted with reasonable accuracy. The compound is likely a solid at room temperature given the presence of aromatic rings and amine functionality.
The molecular weight would be approximately 215 g/mol, similar to that of (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine which has a molecular weight of 215.29 g/mol . The presence of the amine group suggests potential for hydrogen bonding, which would influence solubility in polar solvents.
Chemical Reactivity
The chemical reactivity of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine is primarily determined by its functional groups:
Synthesis and Preparation
Comparable Synthetic Methods
The synthesis of structurally similar compounds such as (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine and 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine provides valuable insights into potential synthetic approaches . These compounds are typically prepared through multi-step processes involving:
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Formation of the appropriately substituted pyrazole ring
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Introduction of the required substituents at specific positions
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Functionalization of side chains to introduce the amine group
Structure-Activity Relationships
Comparison with Related Structures
Table 1 compares the structural features of [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine with similar compounds found in the search results:
| Compound | Core Structure | Position 1 | Positions 3,5 | Position 4 | Molecular Weight |
|---|---|---|---|---|---|
| Target compound | Pyrazole | 2-Methylphenyl | Dimethyl | Methanamine | ~215 g/mol |
| (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylamine | Pyrazole | Phenyl | Dimethyl | Methylmethanamine | 215.29 g/mol |
| {[3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine | Pyrazole | 2-Methylphenyl | Dimethyl | Methylmethanamine | 229.32 g/mol |
| 2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylethanamine | Pyrazole | H | Dimethyl | N-methylethanamine | 153.22 g/mol |
Analytical Characterization
Spectroscopic Properties
Based on the structural analysis and comparison with similar compounds, [3,5-dimethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]methanamine would likely exhibit the following spectroscopic characteristics:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show signals for the methyl groups attached to the pyrazole ring (typically around 2.0-2.5 ppm)
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The methyl group on the phenyl ring would appear as a singlet (around 2.0-2.3 ppm)
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The methylene group attached to the amine would show a signal around 3.5-4.0 ppm
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The aromatic protons of the 2-methylphenyl group would appear in the 7.0-7.5 ppm range
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The NH₂ protons would typically show a broad signal around 1.5-2.0 ppm
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Infrared (IR) Spectroscopy:
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N-H stretching bands for the primary amine (approximately 3300-3500 cm⁻¹)
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C-H stretching bands for methyl and methylene groups (2800-3000 cm⁻¹)
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C=N and C=C stretching bands for the pyrazole ring (1400-1600 cm⁻¹)
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Identification Parameters
The compound can be characterized using the following identification parameters:
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Molecular formula: C₁₃H₁₇N₃
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InChI and SMILES notations (derived from the structure)
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Mass spectral data would likely show a molecular ion peak corresponding to the molecular weight and fragmentation patterns characteristic of pyrazole derivatives with amine functionalities
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